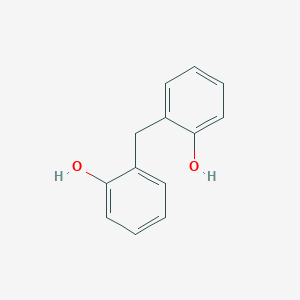
2,2'-Methylenediphenol
Cat. No. B073669
Key on ui cas rn:
1333-16-0
M. Wt: 200.23 g/mol
InChI Key: MQCPOLNSJCWPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04352914
Procedure details


Bisphenols are exemplified by Bisphenol A, Bisphenol F, Bisphenol C, Bisphenol H and the like. As is well known, Bisphenol A is a dihydric phenol obtained by condensation of phenol and acetone, that is, 2,2-bis(4-hydroxyphenyl)propane; Bisphenol F is the corresponding compound obtained by using formaldehyde instead of the above mentioned acetone; Bisphenol C is the compound obtained by using cyclohexanone instead of the acetone; and Bisphenol H is a dihydric phenol obtained by condensation of o-tert-butyl phenol and acetone. These bisphenols can be used concomitantly.






[Compound]
Name
Bisphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven



Name
Identifiers


|
REACTION_CXSMILES
|
O[C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2C=CC(O)=CC=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.C1C=C(CC2C([OH:31])=CC=CC=2)C(O)=CC=1.C=O.C1C(C(C2C=CC(O)=CC=2)=C(Cl)Cl)=CC=C(O)C=1.C1(=O)CCCCC1.C1(O)C=CC=CC=1>CC(C)=O>[C:8]([C:5]1[CH:6]=[CH:7][CH:2]=[CH:3][C:4]=1[OH:31])([CH3:11])([CH3:10])[CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
Step Seven
[Compound]
|
Name
|
Bisphenol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
